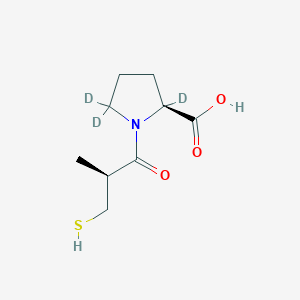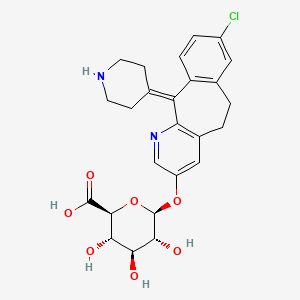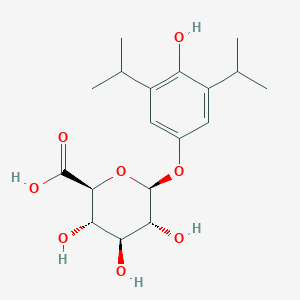
Captopril-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS. Captopril is a first generation nonpeptidic ACE inhibitor (IC50 = 6.3 nM) that was designed based on bradykinin-potentiating peptides isolated from the venom of B. jararaca, a pit viper native to Brazil. 1,2,3 It does not exhibit a domain preference for binding either the C- or N-terminal active sites of the somatic form of ACE. Acute and chronic administration of captopril reduces blood pressure in spontaneously hypertensive Wistar-Kyoto rats and does not induce hypotension in salt-repleted normotensive Wistar-Kyoto rats. Captopril is also a competitive and reversible inhibitor of leukotriene (LTA4) hydrolase, which results in the disruption of LTB4 synthesis with an IC50 value of 14 μM.
Wissenschaftliche Forschungsanwendungen
Management von Bluthochdruck
Captopril, als der erste Angiotensin-Converting-Enzym (ACE)-Hemmer, wurde umfassend zur Behandlung von Bluthochdruck eingesetzt. Es wirkt, indem es die Plasma-Renin-Aktivität erhöht und Aldosteron im Plasma reduziert, was zur Eliminierung der ACE-Aktivität führt {svg_1}. Dieser Mechanismus ist entscheidend für die Kontrolle des Blutdrucks und war ein Eckpfeiler in der hypertensiven Patientenversorgung.
Behandlung von Herzinsuffizienz
Post-Marketing-Studien haben die Wirksamkeit von Captopril bei der Behandlung von leichter Hypertonie und früher Herzinsuffizienz gezeigt {svg_2}. Seine Fähigkeit, den systemischen Gefäßwiderstand zu beeinflussen, macht es zu einem wertvollen Medikament zur Behandlung von Herzinsuffizienz, zur Verbesserung der Symptome und zur Steigerung der Überlebensraten.
Minderung der strahleninduzierten Lungenverletzung
Forschungen haben gezeigt, dass Captopril Lungenentzündungen und -seneszenz als Reaktion auf thorakale Bestrahlung verringern kann {svg_3}. Diese Anwendung ist besonders relevant bei der Behandlung strahleninduzierter Lungenverletzungen, bei denen die entzündungshemmenden Eigenschaften von Captopril eine bedeutende Rolle für die Verbesserung des Patientenergebnisses spielen.
Personalisierte Medizin
Die Dosierung von Captopril kann an die individuellen Bedürfnisse des Patienten angepasst werden, was ein Schritt in Richtung personalisierter Medizin ist. Dies ist besonders wichtig bei Erkrankungen wie der hypertensiven Krise (HC), bei der sich schnell lösende Formulierungen von Captopril an die spezifischen Anforderungen des Patienten anpassen lassen {svg_4}.
Pharmazeutische Entwicklung
Die Aufnahme von Captopril in oral zerfallenden Tabletten unter Verwendung von Komplexen wie Captopril-Cyclodextrin stellt einen Fortschritt in der pharmazeutischen Formulierung dar {svg_5}. Diese Entwicklung zielt darauf ab, die Patientencompliance zu verbessern, indem der bittere Geschmack von Captopril maskiert und die richtige Freisetzungskinetik sichergestellt wird.
Forschung zur Enzyminhibition
Die Rolle von Captopril als hochspezifischer Enzyminhibitor hat den Weg für die Forschung zur Entwicklung verwandter Inhibitoren geebnet {svg_6}. Seine blutdrucksenkende Wirkung, die aus dieser spezifischen Wirkung resultiert, hat Einblicke in die enzymgesteuerte Arzneimittelentwicklung gegeben.
Wirkmechanismus
Target of Action
Captopril-d3, like its parent compound Captopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE and the subsequent decrease in ATII levels affect multiple biochemical pathways. The primary pathway is the RAAS, where the reduction of ATII leads to a decrease in blood pressure . Additionally, studies have shown that Captopril can alter the gut microbiota, which may contribute to its hypotensive effect .
Pharmacokinetics
This compound, like Captopril, is rapidly absorbed with a bioavailability of approximately 65% . It has a steady-state volume of distribution of about 0.8 L/kg and is primarily eliminated by the kidneys . The elimination half-life of unchanged Captopril is approximately 2 hours in healthy subjects . This can be longer in patients with chronic renal failure .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . By inhibiting ACE and reducing ATII levels, it decreases vasoconstriction and aldosterone secretion, leading to lowered blood pressure . It is used in the treatment of hypertension and may also be beneficial in conditions like congestive heart failure and nephropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-administration with food or antacids has been shown to diminish the bioavailability of Captopril . Additionally, certain disease states, such as chronic kidney disease (CKD) and chronic heart failure (CHF), can alter the pharmacokinetics and pharmacodynamics of Captopril .
Biochemische Analyse
Biochemical Properties
Captopril-d3, like its parent compound Captopril, interacts with the angiotensin-converting enzyme (ACE) in the body . ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a key role in regulating blood pressure . By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to a decrease in blood pressure .
Cellular Effects
This compound has been shown to have protective effects on cells. For instance, it has been found to exhibit protective effects through anti-inflammatory and anti-apoptotic pathways against hydrogen peroxide-induced oxidative stress in C6 glioma cells . It significantly increased cell viability, reduced inflammation markers, and decreased the apoptosis rate .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of ACE. It binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This leads to a decrease in vasoconstriction and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
Studies on Captopril, the parent compound, have shown that it has linear kinetics over a wide range of oral and intravenous doses .
Dosage Effects in Animal Models
Studies on Captopril have shown that it efficiently suppressed epilepsy in rats when administered daily .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Captopril. The primary route of elimination of Captopril is the kidney, with renal clearance exceeding the glomerular filtration rate due to active tubular secretion .
Transport and Distribution
Captopril, the parent compound, is known to bind readily to albumin and other plasma proteins .
Eigenschaften
IUPAC Name |
(2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRSMQSSFJEIM-SIHDFBQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356383-38-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)



![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)



